molecular formula C12H11F3N2O B12085669 4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole

4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole

Cat. No.: B12085669
M. Wt: 256.22 g/mol
InChI Key: HWDRKLVUTLYNPL-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenethyl moiety, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-(trifluoromethoxy)benzaldehyde and hydrazine hydrate.

    Formation of Hydrazone: The benzaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the pyrazole ring.

    Alkylation: The resulting pyrazole is then alkylated with an appropriate alkyl halide to introduce the phenethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalyst Optimization: Employing robust and recyclable catalysts to minimize costs and environmental impact.

    Purification Techniques: Implementing advanced purification methods such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal catalysis to enhance reaction rates and selectivity.

    Material Science: Incorporated into polymers to improve their thermal and chemical stability.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: Utilized in the development of probes for protein labeling and imaging.

Medicine

    Drug Development: Explored as a potential pharmacophore in the design of new therapeutic agents.

    Antimicrobial Agents: Investigated for its antimicrobial properties against various pathogens.

Industry

    Coatings: Used in the formulation of advanced coatings with enhanced durability and resistance to harsh environments.

    Electronics: Applied in the development of electronic materials with improved performance characteristics.

Mechanism of Action

The mechanism by which 4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole exerts its effects involves interaction with specific molecular targets. These include:

    Enzyme Binding: The compound binds to the active site of enzymes, inhibiting their activity.

    Receptor Modulation: It can modulate the activity of certain receptors, affecting signal transduction pathways.

    Pathway Involvement: Involved in pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)phenylhydrazine: Similar structure but lacks the phenethyl group.

    3-(Trifluoromethoxy)phenylpyrazole: Similar but with different substitution patterns on the pyrazole ring.

Uniqueness

4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole is unique due to the combination of the trifluoromethoxy group and the phenethyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H11F3N2O

Molecular Weight

256.22 g/mol

IUPAC Name

4-[2-[3-(trifluoromethoxy)phenyl]ethyl]-1H-pyrazole

InChI

InChI=1S/C12H11F3N2O/c13-12(14,15)18-11-3-1-2-9(6-11)4-5-10-7-16-17-8-10/h1-3,6-8H,4-5H2,(H,16,17)

InChI Key

HWDRKLVUTLYNPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CCC2=CNN=C2

Origin of Product

United States

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